molecular formula C11H12O2 B7889091 (2R)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 38157-15-2

(2R)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B7889091
CAS No.: 38157-15-2
M. Wt: 176.21 g/mol
InChI Key: NTAGXJQHJQUOOA-SNVBAGLBSA-N
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Description

(2R)-1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by a tetrahydronaphthalene ring system with a carboxylic acid functional group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of naphthalene-2-carboxylic acid under specific conditions. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures. The reaction proceeds as follows: [ \text{Naphthalene-2-carboxylic acid} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with efficient catalysts and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: (2R)-1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(2R)-1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s aromatic ring system can participate in π-π interactions, further modulating its biological activity.

Comparison with Similar Compounds

    Naphthalene-2-carboxylic acid: Lacks the tetrahydro ring system, making it less versatile in certain chemical reactions.

    1,2,3,4-Tetrahydronaphthalene: Lacks the carboxylic acid functional group, limiting its applications in synthesis and biological studies.

Uniqueness: (2R)-1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of both the tetrahydronaphthalene ring system and the carboxylic acid functional group

Properties

IUPAC Name

(2R)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2,(H,12,13)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAGXJQHJQUOOA-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2C[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415963
Record name (2R)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38157-15-2
Record name (2R)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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